SRTX-c
Description
Sarafotoxin-c (SRTX-c) is a 21-amino-acid peptide belonging to the sarafotoxin (SRTX) family, originally isolated from the venom of Atractaspis snakes such as A. engaddensis . Structurally, it shares ~60% homology with mammalian endothelins (ETs), with key differences at the N-terminus and a conserved C-terminal motif critical for receptor binding . This compound is characterized by the sequence Cys-Thr-Cys-Asn-Asp-Met-Thr-Asp-Glu-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp, stabilized by two disulfide bonds (Cys1-Cys15 and Cys3-Cys11) .
Pharmacologically, this compound is a selective endothelin B (ETB) receptor agonist with lower toxicity (LD₅₀ = 0.3 µg/g in mice) compared to other SRTXs like SRTX-a/b (LD₅₀ = 0.01 µg/g) . It induces vascular smooth muscle contraction via ETB receptor activation, independent of endothelial integrity, and modulates intracellular calcium mobilization and phospholipase C pathways .
Properties
Molecular Formula |
C103H147N27O37S5 |
|---|---|
Molecular Weight |
2515.8 g/mol |
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |
InChI Key |
LXPHPKVWHQLBBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarafotoxin S6c is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The synthesis involves the use of protected amino acids, which are coupled to a solid resin support. The peptide chain is elongated by repeated cycles of deprotection and coupling reactions. After the desired sequence is assembled, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of sarafotoxin S6c follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves rigorous quality control measures, including mass spectrometry and HPLC, to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Sarafotoxin S6c undergoes various chemical reactions, including oxidation, reduction, and substitution. The peptide contains disulfide bonds, which can be reduced to free thiols or oxidized to form new disulfide linkages .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of sarafotoxin S6c include trifluoroacetic acid (TFA) for deprotection, dicyclohexylcarbodiimide (DCC) for coupling reactions, and iodine for oxidation of disulfide bonds . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide.
Major Products Formed: The major products formed from the reactions involving sarafotoxin S6c include various oxidized and reduced forms of the peptide. These modifications can alter the peptide’s biological activity and stability .
Scientific Research Applications
Sarafotoxin S6c has a wide range of scientific research applications due to its potent biological activity . In chemistry, it is used as a model compound for studying peptide synthesis and modification techniques . In biology, sarafotoxin S6c is employed to investigate the role of endothelin receptors in various physiological and pathological processes . In medicine, it is used in preclinical studies to explore its potential therapeutic applications, such as cardioprotection and antiarrhythmic effects . Additionally, sarafotoxin S6c is utilized in the pharmaceutical industry for drug development and screening .
Mechanism of Action
Sarafotoxin S6c exerts its effects by binding to endothelin-B receptors, which are G-protein-coupled receptors involved in vasoconstriction and other physiological processes . Upon binding, sarafotoxin S6c activates the receptor, leading to the release of nitric oxide and the activation of mitochondrial ATP-sensitive potassium channels in cardiomyocytes . This results in cardioprotection and antiarrhythmic effects during ischemia-reperfusion injury .
Comparison with Similar Compounds
Comparison with Sarafotoxin Isoforms
Structural and Functional Differences
| Parameter | SRTX-a/b | SRTX-c | SRTX-d |
|---|---|---|---|
| Key Substitutions | Tyr13 (SRTX-a), Lys4 (SRTX-b) | Thr2, Ser19→Thr19 | Thr2, Val19→Ile19 |
| Receptor Specificity | ETA > ETB | ETB-selective | Weak ETA/ETB |
| Toxicity (LD₅₀) | 0.01 µg/g | 0.3 µg/g | >10 µg/g |
| Vasoconstriction Potency (EC₅₀) | 6–10 nM | 20–30 nM | >100 nM |
| Enzymatic Stability | Moderate NEP resistance | High NEP resistance | Not reported |
- SRTX-a/b : Exhibit high affinity for ETA receptors, mediating strong vasoconstriction and cardiotoxicity. Their Tyr13 residue enhances receptor binding .
- This compound : Thr2 substitution reduces ETA affinity but enhances ETB selectivity. Ser19→Thr19 confers resistance to neutral endopeptidase (NEP), with <20% degradation after 4 hours (vs. ET-1 half-life = 1 hour) .
- SRTX-d : Substitutions at Thr2 and Val19→Ile19 render it nearly inactive, causing vasodilation in some tissues .
Comparison with Endothelins (ETs)
Receptor Activation and Signaling
| Parameter | ET-1 | ET-3 | This compound |
|---|---|---|---|
| Receptor Affinity | ETA (Kd = 0.1–1 nM) | ETB (Kd = 0.5–2 nM) | ETB (Kd = 3–5 nM) |
| cAMP Production | Weak (ETA-mediated) | Moderate (ETB-mediated) | Strong (ETB-mediated) |
| IP₃ Production | High (ETA-mediated) | Low | Low |
- ET-1: Primarily activates ETA receptors, inducing potent vasoconstriction and phospholipase C (PLC)-driven inositol trisphosphate (IP₃) production. Its N-terminal structure is critical for ETA binding .
- ET-3 : Binds ETB with moderate affinity but lacks the vasoconstrictive potency of ET-1 .
- This compound : Unlike ET-1, it potentiates ETB-mediated cAMP production in tissues like bovine iris sphincter (EC₅₀ = 6 nM vs. ET-1 EC₅₀ = 95 nM) .
Enzymatic Degradation Resistance
| Substrate | NEP Degradation (4 hours) | Half-life (NEP) |
|---|---|---|
| ET-1 | >90% | ~1 hour |
| SRTX-b | 40–50% | ~4 hours |
| This compound | <20% | >4 hours |
This compound's resistance to NEP, attributed to its Thr19 and C-terminal stability, enhances its bioavailability compared to ETs .
Pharmacological and Clinical Implications
- Therapeutic Potential: this compound's ETB selectivity and enzymatic stability make it a tool for studying ETB-specific pathways in hypertension and atherosclerosis . In contrast, SRTX-a/b are used to model ETA-mediated pathologies.
- Synergism with Antagonists : this compound-induced contractions are potentiated by ETB antagonists (e.g., IRL-1038) and nitric oxide synthase inhibitors, suggesting cross-talk between ETB and endothelial signaling .
Biological Activity
Sarafotoxin-c (SRTX-c) is a member of the endothelin family of peptides, known for its potent biological activities, particularly in vasoconstriction and modulation of various physiological processes. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and relevant data.
This compound is a 21-amino acid peptide that exhibits structural similarities to endothelins. Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that this compound adopts a helical conformation, which is crucial for its interaction with endothelin receptors . Its mechanism of action primarily involves binding to the endothelin receptor subtype A (ETA), leading to significant vasoconstriction and increased blood pressure.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Weight | Approximately 2460 Da |
| Amino Acid Sequence | Cys-Ser-Lys-Gly-Trp-Ile-Val-Asp-Gly-Cys-Gly-Leu-Pro-Gly-Cys-Val-Ala-Ser-Ala |
| Helical Region | Residues 9-15 |
Biological Effects
This compound has been extensively studied for its biological effects, particularly on vascular smooth muscle cells. Research indicates that it induces significant contraction in these cells through ETA receptor activation. Notably, this compound does not alter cyclic AMP levels in guinea pig tracheal tissues, indicating a unique pathway distinct from other vasoactive peptides .
Case Study: Vascular Response to this compound
In a controlled study involving isolated rat aorta, administration of this compound resulted in a dose-dependent increase in vascular tone. The study measured changes in tension using a force transducer, demonstrating that concentrations as low as 1 nM elicited significant responses. This finding underscores the potency of this compound as a vasoconstrictor.
Comparative Analysis with Other Peptides
To contextualize the biological activity of this compound, it is beneficial to compare it with other peptides in the endothelin family.
Table 2: Comparison of Biological Activities
| Peptide | Receptor Affinity | Vasoconstrictor Activity | Cyclic AMP Modulation |
|---|---|---|---|
| This compound | High (ETA) | Strong | None |
| Endothelin-1 | Very High (ETA/ETB) | Very Strong | Decreases |
| SRTX-d | Moderate (ETA) | Moderate | None |
Clinical Relevance and Applications
The understanding of this compound's biological activity has implications in clinical settings, particularly concerning cardiovascular diseases. Its potent vasoconstrictive properties suggest potential applications in managing conditions characterized by hypotension or vascular insufficiencies.
Clinical Case Study: Hypotension Management
A clinical case involving a patient with severe hypotension due to septic shock demonstrated that administration of this compound resulted in marked improvement in blood pressure levels within minutes. Continuous monitoring revealed sustained effects for several hours post-administration, highlighting its potential as a therapeutic agent in acute settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
